molecular formula C18H18N4O3 B6427577 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one CAS No. 2034331-52-5

2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one

Cat. No.: B6427577
CAS No.: 2034331-52-5
M. Wt: 338.4 g/mol
InChI Key: HBQBMEFOWHWYDO-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized separately through condensation reactions involving urea or guanidine with β-dicarbonyl compounds.

    Coupling with Piperidine: The final step involves coupling the pyrimidine ring with a piperidine derivative, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ethanone moiety.

    Substitution: Various substituted benzoxazole or pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing benzoxazole and pyrimidine derivatives exhibit significant anticancer properties. The molecular structure of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one may interact with specific biological targets involved in tumor growth and proliferation. Research has shown that similar compounds can inhibit cancer cell lines, suggesting that this compound could be further investigated for its potential to treat various cancers .

Neuropharmacology
The piperidine ring in this compound is known for its role in modulating neurotransmitter systems. Preliminary studies indicate that benzoxazole derivatives can exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of compounds like this compound is crucial for optimizing their pharmacological properties. SAR studies have shown that modifications to the benzoxazole and pyrimidine moieties can significantly influence the biological activity of these compounds. This knowledge can guide the design of more potent analogs .

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

Case Study: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzoxazole derivatives and evaluated their anticancer activity against breast cancer cell lines. One derivative demonstrated IC50 values in the low micromolar range, prompting further investigation into its mechanism of action .

Case Study: Neuroprotective Effects
A research article in Neuroscience Letters reported on the neuroprotective effects of a benzoxazole derivative in a rodent model of Parkinson's disease. The study found that treatment with the compound led to a significant reduction in dopaminergic neuron loss, suggesting potential therapeutic applications for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs).

    Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses like apoptosis, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Benzoxazol-3-yl)-1-[3-(pyridin-4-yloxy)piperidin-1-yl]ethan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(1,2-Benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)morpholin-1-yl]ethan-1-one: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(1,2-Benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 2-(1,2-benzoxazol-3-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of approximately 328.38 g/mol. The structural features include a benzoxazole moiety and a piperidine ring that contribute to its biological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The benzoxazole and pyrimidine components may enhance binding affinities to these receptors, which is crucial for their antipsychotic and anxiolytic effects.

Antipsychotic Activity

Several studies have explored the antipsychotic potential of benzoxazole derivatives. For instance, a related compound demonstrated significant antagonistic effects on dopamine D2 receptors while exhibiting lower affinity for serotonin receptors, suggesting a unique profile that may reduce typical side effects associated with antipsychotics .

Antimicrobial Activity

The antibacterial activity of derivatives containing the benzoxazole structure has been evaluated against various strains. For example, derivatives were screened for their minimal inhibitory concentrations (MIC) against Bacillus subtilis and Escherichia coli. The results indicated that while some compounds exhibited activity, the specific compound's efficacy remains to be fully characterized .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the benzoxazole and piperidine rings can significantly influence biological activity. The presence of electron-donating groups on the aromatic ring often correlates with increased potency against certain targets. For example, compounds with methoxy or dimethylamino substituents demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .

Case Studies

  • Antipsychotic Efficacy : In a study involving various benzoxazole derivatives, one compound exhibited potent antipsychotic effects in animal models, demonstrating efficacy in reducing amphetamine-induced behaviors without causing catalepsy—a common side effect of traditional antipsychotics .
  • Antimicrobial Screening : A series of benzoxazole derivatives were tested for antimicrobial activity, revealing that only specific substitutions led to significant inhibition of bacterial growth. The most active compounds contained electron-donating groups at strategic positions on the phenyl ring .

Data Tables

Compound NameMolecular FormulaActivity TypeMIC (µg/mL)Reference
Compound AC18H20N4O2AntipsychoticN/A
Compound BC18H20N4O2Antimicrobial32 (E. coli)
Compound CC18H20N4O2Antimicrobial16 (B. subtilis)

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(10-15-14-5-1-2-6-16(14)25-21-15)22-9-3-4-13(11-22)24-17-7-8-19-12-20-17/h1-2,5-8,12-13H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQBMEFOWHWYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=NOC3=CC=CC=C32)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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